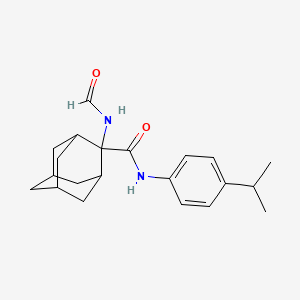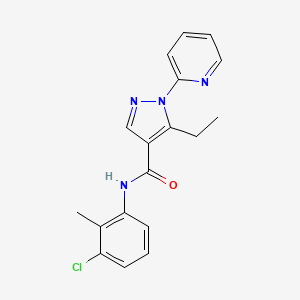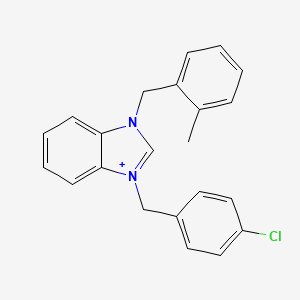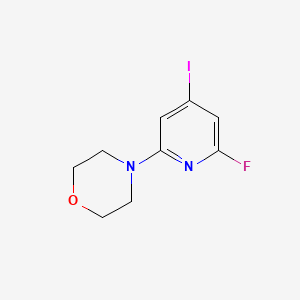
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and an isopropylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of adamantane with formic acid and an appropriate amine to introduce the formylamino group. The isopropylphenyl substituent can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.
Reduction: The formylamino group can be reduced to an amine.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The isopropylphenyl group can interact with hydrophobic regions of proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
- 2-(formylamino)-N-(4-ethylphenyl)-2-adamantanecarboxamide
- 2-(formylamino)-N-(4-tert-butylphenyl)-2-adamantanecarboxamide
Uniqueness
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The isopropyl group provides a balance of hydrophobicity and steric hindrance, making it particularly effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C21H28N2O2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-formamido-N-(4-propan-2-ylphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-13(2)16-3-5-19(6-4-16)23-20(25)21(22-12-24)17-8-14-7-15(10-17)11-18(21)9-14/h3-6,12-15,17-18H,7-11H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
BALGUAXGXVAZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)
![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)

![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)


![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
